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Compound of Interest

Compound Name: Usp28-IN-4

Cat. No.: B12399517

In the landscape of targeted therapies, the selective inhibition of deubiquitinating enzymes
(DUBSs) has emerged as a promising strategy for combating various diseases, particularly
cancer. Among the DUBSs, Ubiquitin-Specific Protease 28 (USP28) has garnered significant
attention due to its role in stabilizing oncoproteins like c-Myc. This guide provides a detailed
comparison of two prominent USP28 inhibitors, Usp28-IN-4 and AZ1, with a focus on their
selectivity, potency, and the experimental methodologies used for their characterization. This
objective analysis is intended to assist researchers, scientists, and drug development
professionals in making informed decisions for their research.

At a Glance: Key Performance Metrics
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Feature Usp28-IN-4 AZ1
Primary Target(s) USP28 USP28 and USP25

0.7 uM - 0.98 uM (biochemical)
Reported IC50 (USP28) 0.04 pM[1]

[2](3]

Reported IC50 (USP25)

Not reported, but described as
highly selective over other
USPs

0.62 uM - 3.47 uM
(biochemical)[2][3]

Cellular Potency (EC50)

Not explicitly reported

>30 pM (USP28), ~10-30 uM
(USP25)

Selectivity Profile

Highly selective over USP2,

USP7, USP8, USP9x, UCHLS,

and UCHL5J[1]

Dual inhibitor of USP25 and
USP28; reported to be
selective over other DUBSs in

profiling assays[3][4]

Mechanism of Action

Inhibits USP28 catalytic
activity, leading to c-Myc
degradation[1]

Non-competitive inhibitor of
USP25 and USP28|2]

In-Depth Selectivity Analysis

Usp28-IN-4 is characterized as a potent and highly selective inhibitor of USP28. Published

data indicates an impressive IC50 value of 0.04 uM for USP28.[1] Critically, it demonstrates

high selectivity against other ubiquitin-specific proteases, including USP2, USP7, USPS,
USP9x, as well as ubiquitin C-terminal hydrolases UCHL3 and UCHLS5.[1] This high degree of
selectivity is a significant advantage in research settings to probe the specific functions of

USP28 with minimal off-target effects.

AZ1, in contrast, is a dual inhibitor, targeting both USP28 and its closest homolog, USP25.[2][4]
The structural basis for this bi-specificity lies in the identical nature of the inhibitor-binding sites
of both enzymes.[5] Biochemical assays have reported IC50 values for AZ1 in the range of 0.7
MM to 0.98 puM for USP28 and 0.62 uM to 3.47 uM for USP25.[2][3] However, it is noteworthy
that in cellular assays, AZ1 displays a more pronounced activity towards USP25.[6] One study
utilizing activity-based protein profiling (ABPP) in a cellular context revealed that while AZ1
strongly engaged with USP25, it had minimal impact on USP28.[3] This highlights the
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importance of evaluating inhibitor performance in both biochemical and cellular systems.
Despite its dual action on USP25 and USP28, AZ1 has been reported to be selective over
other DUBSs.[3][4]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the established signaling pathway involving USP28 and its
substrate c-Myc, which is a key focus for both Usp28-IN-4 and AZ1.
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Caption: A diagram of the USP28-c-Myc signaling pathway.

The workflow for assessing inhibitor selectivity often involves a combination of biochemical and

cellular assays.
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Inhibitor Selectivity Profiling Workflow

Inhibitor Compound
(Usp28-IN-4 or AZ1)

Biochemical Assay Cellular Assay
(e.g., Ub-AMC/Ub-Rho110) (e.g., ABPP in cell lysate)

Determine IC50 values
against a panel of DUBs

Generate Selectivity Profile

Click to download full resolution via product page

Caption: A generalized workflow for inhibitor selectivity profiling.

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust experimental
methodologies. Below are outlines of the key assays cited in the characterization of Usp28-IN-
4 and AZ1.

Deubiquitinase Activity Assay (Ub-AMC/Ub-Rho110)

This is a common in vitro method to measure the enzymatic activity of DUBs and the potency
of their inhibitors.

 Principle: This assay utilizes a fluorogenic substrate, either Ubiquitin-7-amino-4-
methylcoumarin (Ub-AMC) or Ubiquitin-Rhodamine110 (Ub-Rho110). In its conjugated form,
the fluorophore (AMC or Rhodaminel110) is quenched. Upon cleavage of the isopeptide
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bond by a DUB, the fluorophore is released, resulting in a measurable increase in
fluorescence.

e Protocol Outline:

o Reagent Preparation: Recombinant human DUB enzyme and the inhibitor (Usp28-IN-4 or
AZ1) at various concentrations are prepared in an appropriate assay buffer (e.g., Tris-HCI,
DTT, and a surfactant). The Ub-AMC or Ub-Rho110 substrate is also prepared in the
assay buffer.

o Reaction Initiation: The DUB enzyme is pre-incubated with the inhibitor for a defined
period. The reaction is then initiated by the addition of the fluorogenic substrate.

o Data Acquisition: The increase in fluorescence is monitored over time using a plate reader
at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and
~460 nm emission for AMC).

o Data Analysis: The initial reaction velocities are calculated from the linear phase of the
fluorescence curve. IC50 values are determined by plotting the percentage of enzyme
inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-
response curve.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of
an inhibitor against a panel of enzymes in a more physiologically relevant environment, such as
cell lysates.

e Principle: ABPP utilizes activity-based probes (ABPs) that are typically small molecules with
a reactive group ("warhead") that covalently binds to the active site of an enzyme. For DUBS,
ubiquitin-based probes with a C-terminal electrophile (e.g., vinylmethylester, VME) are often
used.

e Protocol Outline:

o Cell Lysate Preparation: Cells are lysed to release the proteome containing the active
DUBs.
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o Inhibitor Incubation: The cell lysate is incubated with varying concentrations of the test
inhibitor (Usp28-IN-4 or AZ1) to allow for target engagement.

o Probe Labeling: The DUB ABP is then added to the lysate. The probe will bind to the
active sites of DUBs that have not been occupied by the inhibitor.

o Analysis by Mass Spectrometry or Western Blot:

» Mass Spectrometry: The probe-labeled proteins are enriched (e.g., via a biotin tag on
the probe), digested, and analyzed by mass spectrometry to identify and quantify the
DUBs that were not inhibited.

= Western Blot: The lysate can be run on an SDS-PAGE gel and transferred to a
membrane. The probe-labeled DUBs can be visualized using an antibody against a tag
on the probe (e.g., HA-tag). A decrease in the signal for a specific DUB in the presence
of the inhibitor indicates target engagement.

o Selectivity Determination: By comparing the labeling of numerous DUBSs in the presence
and absence of the inhibitor, a comprehensive selectivity profile can be generated.

Conclusion

Usp28-IN-4 and AZ1 represent two distinct classes of USP28-targeting compounds. Usp28-IN-
4 is a highly potent and selective inhibitor of USP28, making it an excellent tool for focused
studies on this particular DUB. In contrast, AZ1 is a dual inhibitor of USP25 and USP28. While
this dual activity may be a consideration for studies aiming to dissect the specific roles of
USP28, AZ1 has been valuable in contexts where the combined inhibition of both homologs is
of interest. The discrepancy between biochemical and cellular assay results for AZ1
underscores the critical importance of employing multiple experimental approaches to fully
characterize inhibitor performance. Researchers should carefully consider the selectivity
profiles and experimental contexts of these inhibitors when designing their studies and
interpreting their results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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